molecular formula C10H13NOS B11903764 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde

4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde

Cat. No.: B11903764
M. Wt: 195.28 g/mol
InChI Key: QIDUTWKAIOUAIE-UHFFFAOYSA-N
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Description

4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde typically involves the cyclization of thiophene derivatives. One common method involves the reaction of thiophene-2-carboxamides with formic acid to yield thieno[3,2-c]pyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[3,2-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[3,2-c]pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds related to 4,4-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics or antifungal agents. For example, interaction studies have shown binding affinities to specific biological targets associated with microbial infections.

Antioxidant Properties

There is a growing body of evidence suggesting that this compound possesses antioxidant capabilities. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases. The antioxidant efficacy is often measured using assays such as the DPPH free radical scavenging assay, where compounds are evaluated against standard antioxidants like ascorbic acid .

Cytotoxic Activity

The cytotoxic effects of this compound have been studied in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against different cancer types .

Corrosion Inhibition

In materials science, derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors in metal protection applications. The mechanism typically involves adsorption onto metal surfaces, forming a protective layer that reduces corrosion rates significantly. For instance, studies have shown that certain concentrations lead to substantial reductions in corrosion rates in various environments .

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor could be harnessed in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is crucial.

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivitySignificant inhibition of bacterial growth observed.
Antioxidant Properties Effective scavenging of DPPH radicals; IC50 values established.
Cytotoxic Activity Induction of apoptosis in cancer cell lines; SAR studies ongoing.
Corrosion Inhibition Up to 81% reduction in corrosion rates at optimal concentrations.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Biological Activity

4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde is a heterocyclic compound that exhibits a unique thieno[3,2-c]pyridine framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H13NOS
  • Molecular Weight : 195.28 g/mol
  • Structural Features : The compound features a five-membered thienopyridine ring fused with a pyridine and a carbaldehyde functional group at the 5-position, along with dimethyl groups at the 4-position. This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Studies have shown that thienopyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • For instance, compounds structurally related to 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine have demonstrated significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 breast cancer cells) .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties. It has been shown to inhibit GSK-3β (Glycogen Synthase Kinase 3 Beta), which is implicated in neurodegenerative diseases such as Alzheimer's disease.
    • In vitro studies indicated that compounds with similar structures reduced tau hyperphosphorylation and improved neuronal survival in models of oxidative stress .
  • Anti-inflammatory Activity :
    • Research suggests that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in microglial cells .
    • The anti-inflammatory activity was assessed using BV-2 microglial cells, where the compound significantly decreased nitric oxide (NO) production.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • GSK-3β Inhibition : The compound acts as a competitive inhibitor of GSK-3β with an IC50 value in the low nanomolar range .
  • Cytotoxicity Modulation : It affects cell viability by inducing apoptosis in cancer cells while preserving normal cell function at lower concentrations .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of various thienopyridine derivatives on human cancer cell lines. Results indicated that modifications to the core structure significantly influenced anticancer activity .
  • Neuroprotective Study :
    • A recent study explored the neuroprotective effects of thienopyridine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could prevent neuronal death by inhibiting GSK-3β and reducing tau phosphorylation .

Data Tables

Biological ActivityMechanism of ActionIC50 ValueReference
AnticancerInduces apoptosisVaries by cell line
NeuroprotectionGSK-3β inhibition~8 nM
Anti-inflammatoryReduces NO and IL-6 levelsN/A

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

4,4-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5-carbaldehyde

InChI

InChI=1S/C10H13NOS/c1-10(2)8-4-6-13-9(8)3-5-11(10)7-12/h4,6-7H,3,5H2,1-2H3

InChI Key

QIDUTWKAIOUAIE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1C=O)SC=C2)C

Origin of Product

United States

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